molecular formula C16H21PSi B1601546 Phosphine, diphenyl[(trimethylsilyl)methyl]- CAS No. 4451-96-1

Phosphine, diphenyl[(trimethylsilyl)methyl]-

Cat. No.: B1601546
CAS No.: 4451-96-1
M. Wt: 272.4 g/mol
InChI Key: UPQYNEYVDRPMPX-UHFFFAOYSA-N
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Description

Phosphine, diphenyl[(trimethylsilyl)methyl]-, also known as Diphenyl(trimethylsilyl)phosphine, is a chemical compound with the formula C15H19PSi . It is a member of the series (CH3)3-n(C6H5)2P, which are often employed as ligands in metal phosphine complexes .


Synthesis Analysis

The synthesis of tertiary phosphines, like Phosphine, diphenyl[(trimethylsilyl)methyl]-, often involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This synthetic approach continues to be the most widely-used and universal .


Molecular Structure Analysis

The molecular structure of Phosphine, diphenyl[(trimethylsilyl)methyl]- consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The IUPAC Standard InChI is InChI=1S/C15H19PSi/c1-17(2,3)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 .


Chemical Reactions Analysis

Tertiary phosphines, like Phosphine, diphenyl[(trimethylsilyl)methyl]-, are often used as ligands in transition metal catalysis and in organocatalysis . They are also used in the synthesis of new phosphines of various structures and the tuning of their properties .


Physical and Chemical Properties Analysis

Phosphine, diphenyl[(trimethylsilyl)methyl]- is a colorless, viscous liquid . It has a molecular weight of 258.37 g/mol . The compound is characterized by chemical inertness and a large molecular volume .

Safety and Hazards

Phosphine, diphenyl[(trimethylsilyl)methyl]- is classified as a flammable liquid (Category 2), H225 . It is highly flammable and its vapors should be avoided . Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

Properties

IUPAC Name

diphenyl(trimethylsilylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21PSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQYNEYVDRPMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477134
Record name Phosphine, diphenyl[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4451-96-1
Record name Phosphine, diphenyl[(trimethylsilyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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